Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Physicochemical Properties Lipophilicity Medicinal Chemistry

Ethyl 1-(aminomethyl)cyclopentanecarboxylate (CAS 99065-34-6) is a cyclopentane-derived β-amino acid ester featuring a 1-aminomethyl substitution and an ethyl ester moiety. As a non-natural, achiral amino acid building block, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for peptidomimetic foldamer research and the construction of constrained pharmacophores.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 99065-34-6
Cat. No. B1343011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(aminomethyl)cyclopentanecarboxylate
CAS99065-34-6
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCC1)CN
InChIInChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3
InChIKeyAKUKXMNTGXTIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(Aminomethyl)Cyclopentanecarboxylate (CAS 99065-34-6): Core Properties and Procurement Baseline


Ethyl 1-(aminomethyl)cyclopentanecarboxylate (CAS 99065-34-6) is a cyclopentane-derived β-amino acid ester featuring a 1-aminomethyl substitution and an ethyl ester moiety [1]. As a non-natural, achiral amino acid building block, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for peptidomimetic foldamer research and the construction of constrained pharmacophores . Its procurement baseline includes a molecular formula of C9H17NO2, a molecular weight of 171.24 g/mol, and a typical commercial purity specification of ≥95% .

Why Simple Substitution of Ethyl 1-(Aminomethyl)Cyclopentanecarboxylate (CAS 99065-34-6) with Its Methyl Ester or Acid Analogs Is Scientifically Unsound


Within the 1-(aminomethyl)cyclopentanecarboxylate chemical series, simple functional group interchange (e.g., substituting the ethyl ester for a methyl ester or carboxylic acid) profoundly alters the compound's physicochemical profile, which directly dictates its utility in downstream synthesis and biological assays. The ethyl ester provides a specific balance of lipophilicity (LogP ~1.07-1.77 [1]) that is distinct from the more polar acid (LogP ~ -1.65 ) and the less lipophilic methyl ester (LogP ~0.57, predicted ). This difference influences critical parameters such as solubility, membrane permeability, and ester lability under physiological or synthetic conditions [1]. Consequently, a methyl ester or free acid cannot be assumed to be a 'drop-in' replacement for the ethyl ester in a synthetic route or biological evaluation without a high risk of altering reaction outcomes or confounding structure-activity relationship (SAR) data. The quantitative evidence below delineates these precise, measurable points of differentiation that matter for scientific selection.

Ethyl 1-(Aminomethyl)Cyclopentanecarboxylate (CAS 99065-34-6): A Quantitative Procurement Guide to Differentiation from Key Analogs


LogP Differentiation: A Measured 2.4-Unit Lipophilicity Shift from the Carboxylic Acid Analog

The ethyl ester (CAS 99065-34-6) exhibits significantly higher lipophilicity compared to its direct carboxylic acid analog (CAS 102074-43-1), as quantified by the partition coefficient (LogP). This property is critical for passive membrane permeability and organic solubility. [1]

Physicochemical Properties Lipophilicity Medicinal Chemistry ADME

Hydrogen Bonding Capacity: Ethyl Ester Presents 1 Fewer H-Bond Donor and a Higher Fsp3 Fraction than the Acid

The target compound contains one hydrogen bond donor (the primary amine), whereas the carboxylic acid analog possesses two (amine and carboxylic acid). This reduces the compound's potential for strong, bidentate intermolecular interactions. Additionally, the ethyl ester's higher fraction of sp3-hybridized carbons (Fsp3) indicates a more three-dimensional, saturated character, a property often correlated with improved clinical success.

Physicochemical Properties Hydrogen Bonding Fraction sp3 Drug-Likeness

Ester Lability: Ethyl Ester Offers a Hydrolytically Distinct Profile from tert-Butyl and Methyl Analogs

In the context of ester protecting group strategy, the ethyl ester occupies a middle ground in hydrolytic stability. It is significantly more stable than the acid-labile tert-butyl ester but more readily cleaved under basic conditions than the hindered methyl ester in certain contexts. This predictable, intermediate reactivity is a key differentiator for multi-step synthetic planning.

Synthetic Chemistry Protecting Groups Ester Hydrolysis Kinetics

Conformational Preorganization in Foldamer Chemistry: The Cyclopentane Scaffold is a Proven Rigidifying Element

The 1-(aminomethyl)cyclopentanecarboxylate core, irrespective of the ester, introduces a conformationally constrained cyclopentane ring into a peptide backbone. Research on the related acid (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP) demonstrates that this cyclic γ-amino acid residue can induce specific secondary structures, such as a 12/10-helix, in α/γ-peptides, although the system exhibits conformational flexibility in solution [1]. This preorganization is absent in acyclic analogs like 4-amino-3-hydroxybutanoic acid derivatives.

Peptidomimetics Foldamers Conformational Analysis Gamma-Amino Acids

Ethyl 1-(Aminomethyl)Cyclopentanecarboxylate (CAS 99065-34-6): Priority Procurement Scenarios Supported by Quantitative Evidence


Peptidomimetic and Foldamer Synthesis Requiring a Lipophilic, Constrained Gamma-Amino Acid Building Block

For research groups engaged in the synthesis of α/γ- or β/γ-peptide foldamers, the ethyl ester (CAS 99065-34-6) is the optimal choice when a lipophilic, conformationally constrained γ-amino acid is required. As demonstrated by studies on the related acid AMCP, the cyclopentane core promotes specific helical secondary structures [1]. The ethyl ester's superior LogP (1.07–1.77 [2]) compared to the acid (LogP -1.65 ) facilitates peptide synthesis in organic solvents and can improve the membrane permeability of the final peptidomimetic, a critical advantage for developing cell-permeable probes or drug leads.

Multi-Step Organic Synthesis Demanding a Stable Yet Cleavable Ester Protecting Group

Process and medicinal chemists should select the ethyl ester variant (CAS 99065-34-6) when a synthetic route requires an ester that is robust enough to withstand a variety of reaction conditions (e.g., nucleophilic additions, reductive aminations) but can be cleanly removed under standard basic hydrolysis without resorting to strongly acidic conditions required for a tert-butyl ester . Its intermediate hydrolytic lability, relative to the slower-cleaving methyl ester, offers a strategic advantage in protecting group orthogonality, enabling higher yielding and more efficient synthetic sequences.

Medicinal Chemistry Campaigns Prioritizing Balanced Physicochemical Properties and Improved Fsp3

In hit-to-lead or lead optimization programs, the ethyl ester (CAS 99065-34-6) provides a differentiated physicochemical starting point. Its calculated LogP and single hydrogen bond donor (versus two for the acid) make it a superior choice for designing molecules with predicted improved oral absorption or central nervous system (CNS) penetration. Furthermore, its high fraction of sp3-hybridized carbons (Fsp3 = 0.89 ) aligns with modern drug design principles that favor more three-dimensional, saturated molecules to improve selectivity and reduce off-target toxicity. Procurement of this specific ester is essential for generating SAR data that accurately reflects the properties of the intended lead series.

Analytical Method Development and Quality Control as a Reference Standard

For analytical chemists developing HPLC or LC-MS methods to monitor reactions or quantify impurities in syntheses involving this scaffold, the ethyl ester (CAS 99065-34-6) is the required reference standard. Its distinct retention time, which is a function of its specific LogP and molecular weight, allows for unambiguous identification and quantitation in complex reaction mixtures. Substitution with the methyl ester or acid analog would invalidate the method, as their chromatographic behavior will be significantly different due to the documented differences in lipophilicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.